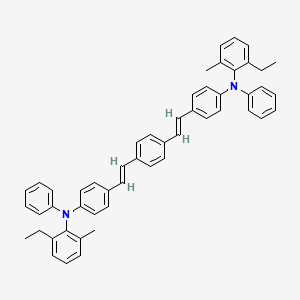

N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine

Description

This compound (CAS: 954497-18-8) is a highly conjugated aromatic amine derivative with a molecular formula of C₅₂H₄₈N₂ . Its structure features multiple styryl linkages and electron-rich aryl amine groups, including 2-ethyl-6-tolyl and phenyl substituents. The compound’s design emphasizes stability and charge transport efficiency, likely due to steric protection from ethyl and methyl groups on the tolyl moieties .

Properties

IUPAC Name |

2-ethyl-N-[4-[(E)-2-[4-[(E)-2-[4-(N-(2-ethyl-6-methylphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]phenyl]-6-methyl-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H48N2/c1-5-45-17-13-15-39(3)51(45)53(47-19-9-7-10-20-47)49-35-31-43(32-36-49)29-27-41-23-25-42(26-24-41)28-30-44-33-37-50(38-34-44)54(48-21-11-8-12-22-48)52-40(4)16-14-18-46(52)6-2/h7-38H,5-6H2,1-4H3/b29-27+,30-28+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYUHQGOEPWMNGM-QAVVBOBSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=CC5=CC=C(C=C5)N(C6=CC=CC=C6)C7=C(C=CC=C7CC)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N(C2=CC=C(C=C2)/C=C/C3=CC=C(C=C3)/C=C/C4=CC=C(C=C4)N(C5=C(C=CC=C5CC)C)C6=CC=CC=C6)C7=CC=CC=C7)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H48N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine” typically involves multi-step organic reactions. The process may include:

Formation of the Styryl Groups: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form a styryl group.

Aromatic Substitution:

Coupling Reactions: The final compound is formed through coupling reactions, such as Suzuki or Heck coupling, to attach the various aromatic and styryl groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This may include:

Catalysts: Use of palladium or other metal catalysts to facilitate coupling reactions.

Solvents: Selection of appropriate solvents to dissolve reactants and control reaction rates.

Temperature and Pressure: Control of reaction conditions to ensure complete conversion and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

“N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

The compound N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine , with the molecular formula CHN, is a complex organic molecule that has garnered attention in various scientific research fields. This article explores its applications across different domains, including medicinal chemistry, material science, and organic synthesis.

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. Studies have shown that such compounds can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The structural features of the compound, particularly the styryl and phenyl groups, contribute to its interaction with biological targets involved in cancer cell signaling pathways.

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents. The presence of the ethyl and toluidine moieties may enhance its lipophilicity, improving its ability to penetrate microbial membranes.

3. Neuroprotective Effects

Emerging research indicates potential neuroprotective effects of similar compounds in models of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter levels and reduce oxidative stress may provide therapeutic avenues for conditions like Alzheimer's and Parkinson's disease.

Material Science Applications

1. Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of this compound make it suitable for applications in OLED technology. Its ability to emit light when an electric current is applied can be harnessed in display technologies and lighting solutions.

2. Photovoltaic Cells

Research into organic photovoltaics has identified compounds with similar structures as promising materials for solar energy conversion. Their capacity to absorb sunlight and convert it into electrical energy could lead to advancements in renewable energy technologies.

Organic Synthesis Applications

1. Synthetic Intermediates

In organic synthesis, this compound can serve as a versatile intermediate for synthesizing more complex organic molecules. Its functional groups allow for further chemical modifications, expanding its utility in synthetic organic chemistry.

2. Dyes and Pigments

The vibrant color properties associated with compounds containing multiple aromatic systems suggest potential applications as dyes or pigments in various industries, including textiles and paints.

Table: Summary of Applications

Mechanism of Action

The mechanism of action of “N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Research Findings and Performance Metrics

While direct performance data for the target compound are scarce, insights can be extrapolated from analogues:

- N-BDAVBi achieves a current efficiency of 5.8 cd/A in blue OLEDs . The target compound’s extended conjugation could improve charge injection but may reduce photoluminescence quantum yield due to enhanced non-radiative decay.

- TPD-based devices exhibit hole mobility of ~10⁻⁴ cm²/Vs. The target compound’s rigid structure may enhance this property, but experimental validation is needed .

Biological Activity

N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine, a complex organic compound with the CAS number 954497-18-8, belongs to the class of aromatic amines. Its intricate structure includes multiple styryl groups and ethyl-tolyl substitutions, which may confer unique biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula for this compound is , with a molecular weight of approximately 700.95 g/mol. The predicted boiling point is around 820.2 °C, and it has a density of approximately 1.137 g/cm³ .

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of Styryl Groups : Utilizing Wittig reactions to create styryl functionalities.

- Aromatic Substitution : Employing coupling reactions such as Suzuki or Heck coupling to integrate various aromatic and styryl groups.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may modulate various biochemical pathways, including:

- Signal Transduction : Influencing cellular communication and responses.

- Gene Expression : Altering transcriptional activity related to specific genes.

- Metabolic Processes : Engaging in metabolic pathways that may affect cell viability and function.

In Vitro Studies

Research has indicated that compounds with similar structures exhibit significant biological activities:

- Antitumor Activity : Studies on related compounds have shown promising results in inhibiting cancer cell proliferation. For instance, certain derivatives demonstrated IC50 values in the low micromolar range against various cancer cell lines .

- MAO-B Inhibition : Compounds structurally related to this compound have been reported as monoamine oxidase B (MAO-B) inhibitors, which are relevant in the treatment of neurodegenerative diseases like Parkinson's disease. For example, derivatives showed competitive inhibition with IC50 values ranging from 0.0021 µM to 0.009 µM .

Neuroprotective Effects

Research into related compounds has revealed neuroprotective effects through MAO-B inhibition. Compounds that effectively inhibit this enzyme have been correlated with improved motor function in animal models of Parkinson's disease . This suggests that this compound could also exhibit similar neuroprotective properties.

Comparative Analysis

Q & A

Q. What synthetic strategies are recommended for preparing N-(4-((1E,22E)-4-((E)-4-((2-Ethyl-6-tolyl)(phenyl)amino)styryl)styryl)phenyl)-N-(2-ethyl-6-tolyl)benzenamine?

The synthesis of this compound involves multi-step reactions, including:

- Schiff base formation : Intermediate imine groups are generated via condensation reactions between aromatic amines and aldehydes under controlled conditions .

- Reductive amination : Sodium borohydride (NaBH₄) is commonly used to selectively reduce Schiff bases to secondary amines, preserving conjugated styryl systems critical for electronic properties .

- Controlled copolymerization : For structurally similar compounds, copolymerization with monomers like dimethyldiallylammonium chloride (DMDAAC) ensures precise control over molecular weight and functional group placement .

Q. What characterization techniques are essential for confirming the structure of this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve regiochemistry and confirm styryl conjugation patterns. For example, trans-configuration in styryl groups is identified via coupling constants (J = 16 Hz) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns, especially for halogenated or sulfonamide derivatives .

- UV-Vis Spectroscopy : Characterizes extended π-conjugation, with absorption maxima typically in the 350–450 nm range for styryl-linked systems .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Advanced optimization strategies include:

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, solvent polarity, catalyst loading) using factorial designs to identify critical factors .

- Heuristic Algorithms : Bayesian optimization or genetic algorithms efficiently navigate large parameter spaces, reducing experimental iterations. For example, flow-chemistry setups enable rapid screening of continuous variables like residence time .

- In-line Analytics : Real-time monitoring via IR or UV detectors in flow reactors allows immediate feedback for adjusting conditions .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Contradictions (e.g., unexpected NMR splitting or HRMS discrepancies) require:

- Repeat experiments under standardized conditions to rule out human error.

- Cross-validation with computational tools : Density Functional Theory (DFT) simulations predict NMR chemical shifts or UV spectra for comparison with experimental data .

- Isotopic labeling : Deuterated analogs or ¹⁵N-labeled intermediates help assign ambiguous peaks .

Q. What computational approaches are suitable for modeling the electronic properties of this compound?

- Quantum Chemical Calculations : DFT (e.g., B3LYP/6-311+G(d,p)) predicts HOMO-LUMO gaps, charge-transfer efficiency, and nonlinear optical properties .

- Quantitative Structure-Property Relationship (QSPR) : Correlates structural features (e.g., substituent electronegativity, π-conjugation length) with properties like solubility or redox potentials .

- Molecular Dynamics (MD) : Simulates aggregation behavior in solvents, critical for applications in organic electronics .

Methodological Guidance

Q. How to design derivatives for enhanced photostability or electronic performance?

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to lower LUMO levels, improving electron transport .

- Steric Shielding : Bulky substituents (e.g., tert-butyl) at reactive sites reduce degradation via steric hindrance .

- Conjugation Extension : Add thiophene or pyridine rings to enhance charge delocalization .

Q. What experimental controls are critical for reproducibility in synthesis?

- Moisture/Oxygen Sensitivity : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., NaBH₄ reductions) .

- Purification : Column chromatography with silica gel or preparative HPLC ensures removal of unreacted intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.